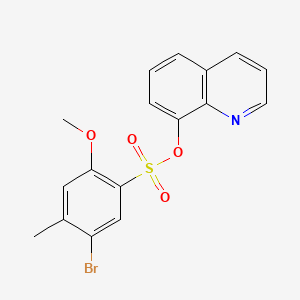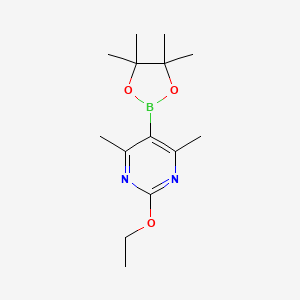
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid is a complex organic compound with a unique structure that includes an ethylamino group, a pteridine ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethylamine with a suitable pteridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pteridine derivative with additional oxygen-containing functional groups, while reduction may produce a hydroxylated pteridine compound.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pteridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-pteridinecarboxylic acid: Similar structure but lacks the ethylamino group.
2-(Methylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid: Similar structure with a methylamino group instead of an ethylamino group.
6,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-5-carboxylic acid: Contains additional methyl groups and different functional groups.
Uniqueness
The presence of the ethylamino group in 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11N5O3 |
|---|---|
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
2-(ethylamino)-7-oxo-6,8-dihydro-5H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H11N5O3/c1-2-10-9-11-3-4-6(14-9)13-7(15)5(12-4)8(16)17/h3,5,12H,2H2,1H3,(H,16,17)(H2,10,11,13,14,15) |
InChI-Schlüssel |
NGBLHGGCWBUHER-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=C2C(=N1)NC(=O)C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B13369347.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369363.png)
![6-(3,4-Dimethoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369369.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)


![2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
![Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13369392.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
![1,10-Diazatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8,10-pentaene-3-carboxylic acid](/img/structure/B13369410.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369412.png)
